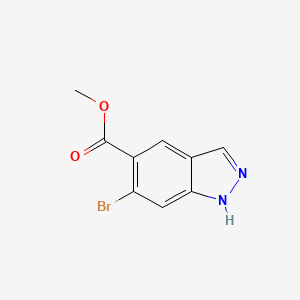
Methyl 6-bromo-1H-indazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 6-bromo-1H-indazole-5-carboxylate” is a chemical compound with the empirical formula C9H7BrN2O2 . It is also known as "6-Bromoindazole-5-carboxylic acid methyl ester" .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, a mixture of methyl 6-bromo-1H-indazole-4-carboxylate and cyclopentylboronic acid in 1,2-dichloroethane was added sodium carbonate and purged with oxygen for 15 min, followed by the addition of a hot suspension of copper (II) acetate and pyridine .Molecular Structure Analysis
The molecular weight of “Methyl 6-bromo-1H-indazole-5-carboxylate” is 255.07 . The SMILES string representation of the molecule is COC(=O)c1cc2cn[nH]c2cc1Br .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 6-bromo-1H-indazole-5-carboxylate” are not detailed in the search results, related compounds have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-indazole-5-carboxylate” is a solid with a melting point of 170-175 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Distribution
Methyl 6-bromo-1H-indazole-5-carboxylate and its derivatives have been studied for their pharmacokinetics and distribution within biological systems. One study explored the pharmacokinetics of two antispermatogenic substances, AF 1312/TS (1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid) and diclondazolic acid (1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) in rats. The serum and testicular concentrations of these compounds were analyzed, highlighting the importance of understanding the distribution and potency of such chemicals for potential therapeutic uses (Catanese et al., 1978).
Neuroprotective Role
Indazole derivatives have been investigated for their neuroprotective roles. A study on 6-hydroxy-1H-indazole demonstrated its protective effects on dopaminergic neurons in a mouse model of Parkinson's disease (PD), suggesting potential therapeutic applications for PD and other neurodegenerative disorders (Xiao-feng et al., 2016).
Synthesis and Anti-inflammatory Activity
The synthesis and potential anti-inflammatory activity of indazole derivatives have been a subject of research. For instance, a study synthesized a series of 5‐phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives and evaluated their anti-inflammatory activity. Some derivatives showed significant inhibition against induced inflammation in animal models, indicating the potential of indazole derivatives as anti-inflammatory agents (Rabea et al., 2006).
Metabolic Pathways and Antihyperglycemic Effects
The metabolism and antihyperglycemic effects of indazole derivatives have also been explored. One study discovered that specific benzo[e]indazole derivatives stimulated glucose uptake in muscle cells and decreased glucose release in liver cells, demonstrating potential antihyperglycemic effects and potential applications in diabetes treatment (Taneja et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 6-bromo-1H-indazole-5-carboxylate is a type of indazole derivative . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can interact with their target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the activity of these kinases, which can affect various cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-1H-indazole-5-carboxylate are likely related to the functions of its target kinases. For instance, CHK1 and CHK2 kinases are involved in the cell cycle regulation pathway, while h-sgk is involved in the regulation of cell volume . Therefore, the inhibition, regulation, or modulation of these kinases by Methyl 6-bromo-1H-indazole-5-carboxylate could affect these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a bbb permeant . These properties could impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Methyl 6-bromo-1H-indazole-5-carboxylate’s action would be related to its effects on its target kinases. By inhibiting, regulating, or modulating these kinases, the compound could affect various cellular processes, potentially leading to changes in cell cycle progression and cell volume regulation .
Eigenschaften
IUPAC Name |
methyl 6-bromo-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNVRWLHPWOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-indazole-5-carboxylate | |
CAS RN |
1396762-16-5 | |
| Record name | methyl 6-bromo-1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)
![6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1434014.png)

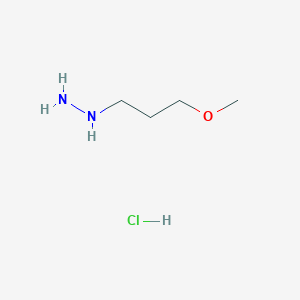
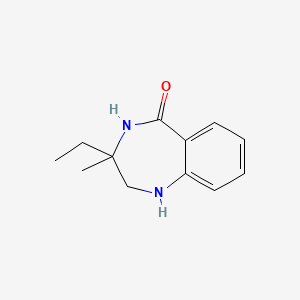

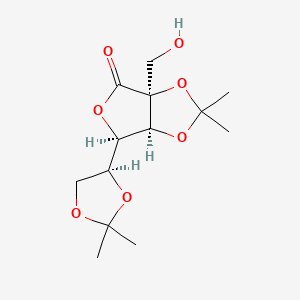
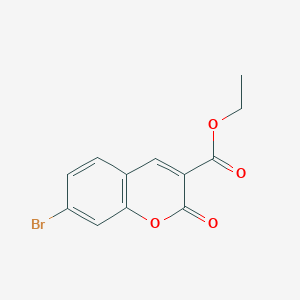
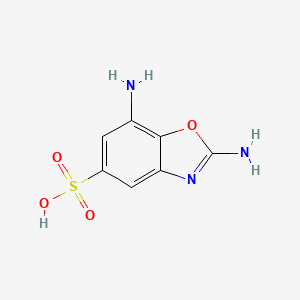

![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)